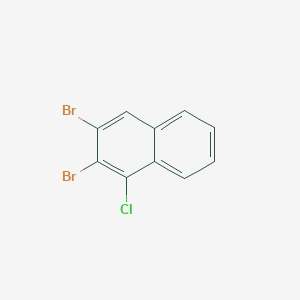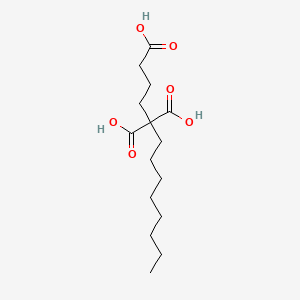
Dodecane-1,4,4-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecane-1,4,4-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a twelve-carbon aliphatic chain. This compound is a member of the tricarboxylic acids family, which are known for their significant roles in various biochemical and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dodecane-1,4,4-tricarboxylic acid typically involves the oxidation of dodecane derivatives. One common method is the oxidation of n-dodecyl p-toluenesulfonate using sodium cyanoborohydride in the presence of hexamethylphosphoramide . The reaction conditions include maintaining a dry environment and using a reflux condenser to control the reaction temperature.
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. For instance, the biotransformation of plant-oil derivatives using microorganisms like Candida tropicalis can yield high concentrations of dodecanedioic acid, which can be further processed to obtain this compound .
化学反応の分析
Types of Reactions: Dodecane-1,4,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides, depending on the nucleophile used.
科学的研究の応用
Dodecane-1,4,4-tricarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of dodecane-1,4,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in the tricarboxylic acid cycle, contributing to energy production and metabolic regulation . Its carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function.
類似化合物との比較
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Uniqueness: Dodecane-1,4,4-tricarboxylic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to other tricarboxylic acids. This structural feature makes it particularly useful in industrial applications where longer carbon chains are advantageous.
特性
CAS番号 |
93929-14-7 |
|---|---|
分子式 |
C15H26O6 |
分子量 |
302.36 g/mol |
IUPAC名 |
dodecane-1,4,4-tricarboxylic acid |
InChI |
InChI=1S/C15H26O6/c1-2-3-4-5-6-7-10-15(13(18)19,14(20)21)11-8-9-12(16)17/h2-11H2,1H3,(H,16,17)(H,18,19)(H,20,21) |
InChIキー |
QFJQPALXNSIVHW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCC(=O)O)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
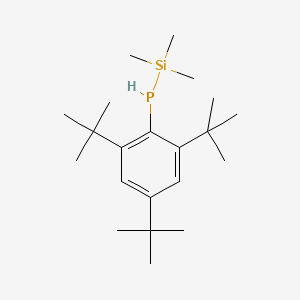
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
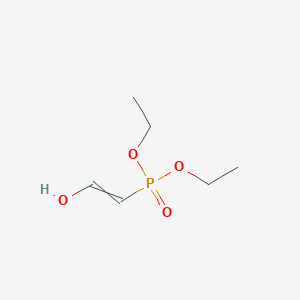
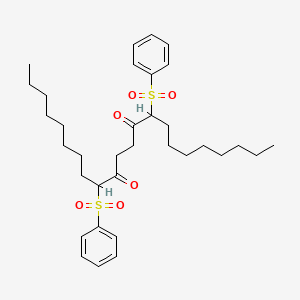
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
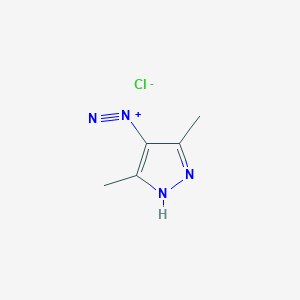

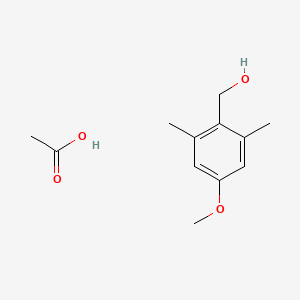

![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
